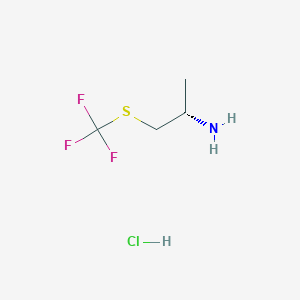

(2S)-1-(Trifluoromethylsulfanyl)propan-2-amine hydrochloride

Description

(2S)-1-(Trifluoromethylsulfanyl)propan-2-amine hydrochloride is a chiral amine derivative characterized by a trifluoromethylsulfanyl (-SCF₃) group at the terminal carbon of a propane backbone. The stereochemistry at the second carbon (S-configuration) and the electronegative trifluoromethylsulfanyl substituent confer unique physicochemical properties, including enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs.

Properties

IUPAC Name |

(2S)-1-(trifluoromethylsulfanyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F3NS.ClH/c1-3(8)2-9-4(5,6)7;/h3H,2,8H2,1H3;1H/t3-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKIZDVFVYYMTMV-DFWYDOINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSC(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CSC(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClF3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(Trifluoromethylsulfanyl)propan-2-amine hydrochloride typically involves the introduction of the trifluoromethylsulfanyl group to a suitable amine precursor. One common method includes the reaction of a trifluoromethylsulfanyl halide with a secondary amine under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the hydrochloride salt in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(Trifluoromethylsulfanyl)propan-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the trifluoromethylsulfanyl group to a thiol or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the trifluoromethylsulfanyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(2S)-1-(Trifluoromethylsulfanyl)propan-2-amine hydrochloride has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be employed in studies involving enzyme inhibition or protein interactions.

Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2S)-1-(Trifluoromethylsulfanyl)propan-2-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethylsulfanyl group can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Amine Derivatives

| Compound Name | Substituent(s) | Backbone Configuration | Key Functional Groups | CAS No./Reference |

|---|---|---|---|---|

| (2S)-1-(Trifluoromethylsulfanyl)propan-2-amine HCl | -SCF₃ at C1 | (2S) | Trifluoromethylsulfanyl, amine | Not explicitly provided |

| PAL-287 (1-napthyl-2-aminopropane) | Naphthyl at C1 | Racemic | Naphthyl, amine | N/A |

| nFFA Hydrochloride ([1-(3-trifluoromethyl) phenyl] propan-2-amine HCl) | 3-Trifluoromethylphenyl at C1 | Not specified | Trifluoromethylphenyl, amine | Zogenix, Inc. |

| Tamsulosin Impurity H (EP) | 4-Methoxyphenyl at C1, ethoxy-phenoxy | (2R) | Methoxyphenyl, ethoxyphenoxyethyl | ACI 203508 |

| (2S)-1-aminopropan-2-ylamine diHCl | 2,2-Difluoroethyl at C1 | (2S) | Difluoroethyl, amine | 1799374-54-1 |

Key Observations :

- Unlike PAL-287 (a dual DA/5HT releaser), the absence of aromatic rings in the target compound may reduce interactions with monoamine transporters, limiting abuse liability .

- Compared to Tamsulosin Impurity H, the lack of a methoxy-phenoxyethyl chain suggests the target compound is less likely to act as an α₁-adrenergic antagonist .

Pharmacological and Functional Comparisons

Table 2: Pharmacological Profiles of Selected Compounds

Key Observations :

- The target compound’s lack of aromatic substituents (cf.

Key Observations :

- Synthetic routes for chiral amines often employ asymmetric catalysis or resolution, as seen in tamsulosin synthesis .

Biological Activity

(2S)-1-(Trifluoromethylsulfanyl)propan-2-amine hydrochloride is a compound of increasing interest in biochemical research due to its unique structural features and potential biological activities. The trifluoromethylsulfanyl group enhances the compound's lipophilicity, facilitating its interaction with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The compound features a propan-2-amine backbone with a trifluoromethylsulfanyl substituent. This unique structure contributes to its physicochemical properties, including increased membrane permeability and potential enzyme inhibition capabilities.

The mechanism of action primarily involves the interaction of the trifluoromethyl group with specific molecular targets within cells. This interaction can lead to:

- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites or altering their conformational states.

- Protein Modification : It can modify protein functions through covalent interactions, impacting various signaling pathways.

Enzyme Inhibition Studies

Research indicates that (2S)-1-(trifluoromethylsulfanyl)propan-2-amine hydrochloride can serve as an effective inhibitor for certain enzymes involved in metabolic pathways. For instance, studies have shown its potential in inhibiting Bcl-2 and Bcl-xL proteins, which are critical in apoptosis regulation. The binding affinities observed were notably high (Ki < 1 nM), suggesting strong inhibitory effects .

Case Studies

- Antitumor Activity : In vivo studies demonstrated that compounds structurally related to (2S)-1-(trifluoromethylsulfanyl)propan-2-amine hydrochloride induced tumor regression in xenograft models. The maximum tolerated doses (MTD) were established, and subsequent pharmacodynamic evaluations showed significant apoptosis induction in tumor tissues through cleavage of PARP and activation of caspase-3 .

- Enzyme Interaction : A study highlighted the compound's role in modulating enzyme activity related to β-lactamases, suggesting a potential application in overcoming antibiotic resistance by inhibiting these enzymes through steric hindrance mechanisms .

Applications in Research

The compound has several applications across various fields:

- Biochemistry : Used as a tool for studying enzyme kinetics and protein interactions.

- Pharmaceutical Development : Potential lead compound for developing new therapeutics targeting apoptosis pathways.

- Chemical Synthesis : Acts as a building block for synthesizing more complex molecules due to its reactive functional groups.

Data Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.